![molecular formula C12H16N2O3 B601573 Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate CAS No. 4792-57-8](/img/structure/B601573.png)

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

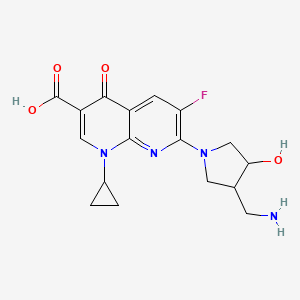

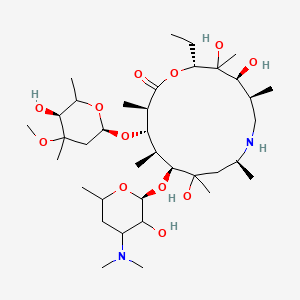

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate is a chemical compound with the molecular formula C12H16N2O3. It contains a total of 33 bonds; 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .

Molecular Structure Analysis

The molecule of the title compound is planar and adopts a Z conformation about the C=N double bond . In the crystal, molecules are linked via an N—H O hydrogen bond, forming zigzag chains propagating along [010]. These chains are consolidated by C—H O hydrogen bonds .Scientific Research Applications

Crystal Packing and Interactions : Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate has been studied for its unique crystal packing characteristics, which involve rare nonhydrogen bonding interactions of N⋯π and O⋯π types (Zhang, Wu, & Zhang, 2011).

Enzyme-mediated Synthesis : This compound has been used in enzyme-mediated synthesis processes for pharmaceutical intermediates of PPAR agonists, demonstrating its potential in pharmaceutical manufacturing (Brenna, Fuganti, Gatti, & Parmeggiani, 2009).

Electroreductive Radical Cyclization : Studies have explored its use in electroreductive radical cyclization processes, highlighting its utility in organic synthesis (Esteves et al., 2005).

Asymmetric Dihydroxylation : The compound has been transformed into chiral intermediates for diltiazem, a medication, through asymmetric dihydroxylation (Ru, 2008).

Structural Analysis and Interactions : Research has also been conducted on the structural aspects of derivatives of this compound, providing insights into their molecular interactions (Zhang, Tong, Wu, & Zhang, 2012).

Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, derivatives of the compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Mechanism of Action

Target of Action

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate is a derivative of ester and is an intermediate in the synthesis of Apixaban . Apixaban is a novel oral Xa factor inhibitor developed jointly by Bristol-Myers Squibb and Pfizer . The primary target of this compound is the Xa factor, an important coagulation factor .

Mode of Action

The compound works by inhibiting the Xa factor, which plays a crucial role in the coagulation cascade . By inhibiting this factor, the compound can prevent the formation of thrombin and thrombus .

Biochemical Pathways

The inhibition of the Xa factor disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events .

Pharmacokinetics

Apixaban, which this compound is an intermediate of, is known for its good bioavailability and high selectivity . It has multiple elimination pathways, making it potentially suitable for patients with liver disease or kidney impairment .

Result of Action

The inhibition of the Xa factor leads to a decrease in thrombin generation and thrombus formation . This can help prevent thromboembolic events, such as stroke and systemic embolism, in patients with nonvalvular atrial fibrillation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions . It is recommended to be stored sealed in a dry environment at 2-8°C . Its solubility in chloroform and methanol is slight , which could influence its bioavailability and efficacy.

Properties

IUPAC Name |

ethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILMOULYWLOUCM-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)